molecular formula C25H22N2O6 B2437792 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester CAS No. 899923-81-0

2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

Katalognummer: B2437792
CAS-Nummer: 899923-81-0
Molekulargewicht: 446.459
InChI-Schlüssel: OVVOBCPUDNVSCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester is an alpha-amino acid ester.

Eigenschaften

CAS-Nummer

899923-81-0

Molekularformel

C25H22N2O6

Molekulargewicht

446.459

IUPAC-Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C25H22N2O6/c1-31-21-13-12-18(14-22(21)32-2)27-24(29)19-10-6-7-11-20(19)26(25(27)30)15-23(28)33-16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3

InChI-Schlüssel

OVVOBCPUDNVSCO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H22N2O6
  • Molecular Weight : 442.45 g/mol
  • IUPAC Name : 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid phenylmethyl ester

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been studied for its ability to inhibit various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action :
    • Inhibition of cell proliferation.
    • Induction of apoptosis via the intrinsic pathway.
    • Modulation of signaling pathways involved in tumor growth (e.g., PI3K/Akt and MAPK pathways).

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells in vitro and in vivo, suggesting a similar potential for the compound .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

  • Mechanism of Action :
    • Suppression of NF-kB activation.
    • Decrease in COX-2 expression.

Research Finding : In animal models, treatment with quinazoline derivatives resulted in reduced paw edema and inflammatory markers, indicating their potential utility in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption after oral administration.
  • Distribution : Widely distributed in tissues, with high affinity for lipid membranes.
  • Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites.
  • Excretion : Excreted mainly via urine.

Safety and Toxicology

Safety assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are required to fully elucidate its safety margins.

Toxicological Studies

A study conducted on rodents showed no significant adverse effects at doses up to 100 mg/kg body weight. Histopathological examinations revealed no organ damage or malignancies associated with the compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
PharmacokineticsRapid absorption; low toxicity

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester typically involves multi-step organic reactions. The compound features a quinazoline core which is known for its diverse biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its pharmacological properties.

The compound has been investigated for various biological activities:

  • Anticancer Activity : Studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The structure of 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid may contribute to inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. The quinazoline ring system is known for its ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Therapeutic Potential

The therapeutic applications of 2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid are being explored in several areas:

  • Anti-inflammatory Agents : Due to its structural characteristics, this compound may serve as a scaffold for developing anti-inflammatory drugs. Research into related quinazoline derivatives has shown promising results in reducing inflammation in various models .
  • Neurological Disorders : Compounds with similar structures have been studied for their neuroprotective effects. There is potential for this compound to be investigated further in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of quinazoline derivatives in various applications:

  • A study published in RSC Advances reported on the synthesis and characterization of novel quinazoline derivatives with significant antimicrobial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Another research article discussed the anticancer properties of similar compounds, noting their ability to induce apoptosis in cancer cells through specific molecular pathways .

Table 2: Summary of Key Research Findings

Study SourceFindings
RSC AdvancesAntimicrobial activity against multiple pathogens
MDPIAnticancer properties inducing apoptosis
Journal of Medicinal ChemistryNeuroprotective effects observed in vitro

Q & A

Basic: What are the common synthetic routes for 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic chemistry. A quinazolinone core is first functionalized with a 3,4-dimethoxyphenyl group, followed by alkylation or esterification to introduce the acetic acid benzyl ester moiety. Key intermediates, such as the quinazolinone scaffold, are characterized using FT-IR (to confirm carbonyl groups at 2,4-dioxo positions) and ¹H/¹³C NMR (to verify substituent regiochemistry and ester linkage). For example, benzyl ester protons appear as a singlet near δ 5.2 ppm in CDCl₃, while methoxy groups resonate as singlets at δ 3.8–3.9 ppm .

Advanced: How can reaction conditions be optimized for higher yields of the quinazolinone intermediate?

Methodological Answer:
Optimization involves Design of Experiments (DoE) to screen variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Response surface methodology (RSM) can identify interactions between variables. For instance, highlights the use of central composite design to minimize side reactions (e.g., ring-opening) and maximize cyclization efficiency. Reaction progress is monitored via HPLC-MS to quantify intermediates and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–7.8 ppm) and carbonyl carbons (δ 160–180 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₂N₂O₆: 447.1553).
  • X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the dimethoxyphenyl and ester groups, as demonstrated in for analogous structures .

Advanced: What computational methods are used to predict binding affinity to GABA receptors, and how do they guide pharmacological testing?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s quinazolinone core and GABA-A receptor pockets. Key parameters include binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with residues like α₁-subunit Tyr158. used Schrödinger Suite to prioritize derivatives for in vivo PTZ-induced seizure models, correlating docking scores with anticonvulsant efficacy (e.g., ED₅₀ values) .

Basic: What in vivo models are suitable for evaluating the anticonvulsant activity of this compound?

Methodological Answer:
The pentylenetetrazole (PTZ)-induced seizure model in mice is standard. Doses (10–100 mg/kg, i.p.) are administered 30 minutes pre-PTZ injection (80 mg/kg). Latency to clonic-tonic seizures and mortality rates are recorded. validated this approach, showing a 40% reduction in seizure incidence at 50 mg/kg for structurally related quinazolinones .

Advanced: How can researchers resolve discrepancies in reported antimicrobial vs. anticonvulsant activities of quinazolinone derivatives?

Methodological Answer:
Contradictions often arise from substituent-dependent bioactivity . Systematic SAR studies should:

  • Compare MIC values (e.g., against S. aureus) with GABA receptor binding data.
  • Use meta-analysis of literature (e.g., vs. 3) to identify trends: 3,4-dimethoxy groups enhance antifungal activity but reduce blood-brain barrier penetration.
  • Validate hypotheses via parallel assays (e.g., antimicrobial disk diffusion + MES seizure models) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing metabolic stability?

Methodological Answer:

  • Step 1 : Synthesize derivatives with varied ester groups (e.g., methyl, tert-butyl) to modulate lipophilicity (clogP 2.5–4.0).
  • Step 2 : Assess metabolic stability in human liver microsomes (HLM): Incubate compounds (1 µM) with NADPH, quantify parent compound via LC-MS/MS at 0/30/60 min.
  • Step 3 : Use QSAR models (e.g., Volsurf+) to correlate structural features (e.g., steric hindrance at ester group) with half-life (t₁/₂). applied similar strategies for thiazole-triazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.